6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound that features a piperidine ring, a chromen-2-one core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the formation of the chromen-2-one core followed by the introduction of the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely studied for their pharmacological properties.
Chromen-2-one Derivatives:
Uniqueness
6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-3-18-11-7-8-12-25(18)15-20-16(2)13-21-23(24(20)27)19(14-22(26)28-21)17-9-5-4-6-10-17/h4-6,9-10,13-14,18,27H,3,7-8,11-12,15H2,1-2H3 |
InChI Key |
DRWYHIUILSIYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
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